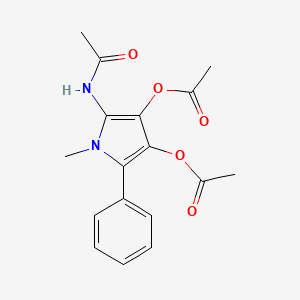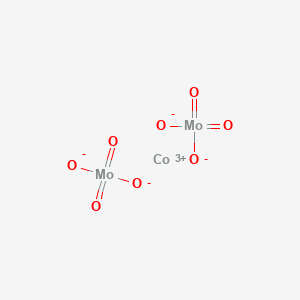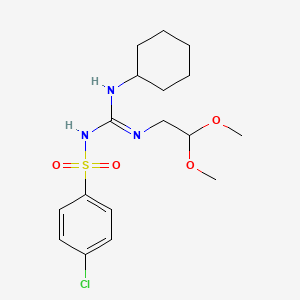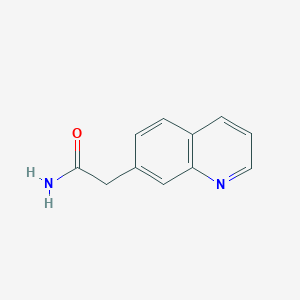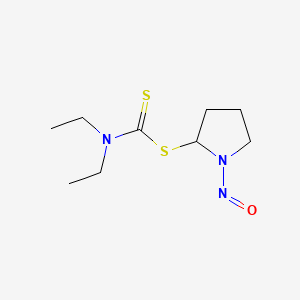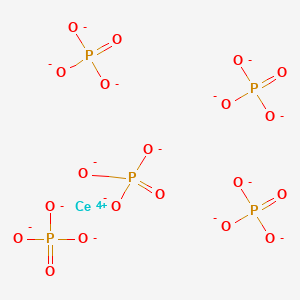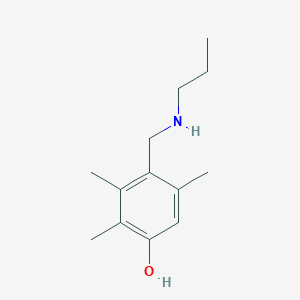
2,3,5-Trimethyl-4-(propylaminomethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-4-(propylaminomethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes three methyl groups and a propylaminomethyl group attached to the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-4-(propylaminomethyl)phenol can be achieved through several methods. One common approach involves the alkylation of 2,3,5-trimethylphenol with propylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve purification steps such as crystallization or distillation to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2,3,5-Trimethyl-4-(propylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl and propylaminomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
2,3,5-Trimethyl-4-(propylaminomethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,3,5-Trimethyl-4-(propylaminomethyl)phenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methyl and propylaminomethyl groups can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
相似化合物的比较
Similar Compounds
2,3,5-Trimethylphenol: Lacks the propylaminomethyl group, making it less versatile in certain reactions.
2,4,5-Trimethylphenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
3,4,5-Trimethylphenol: Another isomer with distinct properties and uses.
Uniqueness
2,3,5-Trimethyl-4-(propylaminomethyl)phenol is unique due to the presence of the propylaminomethyl group, which enhances its reactivity and potential applications in various fields. This structural feature allows for more diverse chemical modifications and interactions, making it a valuable compound in research and industry.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
2,3,5-trimethyl-4-(propylaminomethyl)phenol |
InChI |
InChI=1S/C13H21NO/c1-5-6-14-8-12-9(2)7-13(15)11(4)10(12)3/h7,14-15H,5-6,8H2,1-4H3 |
InChI 键 |
MYSAQLLPIKEWDF-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC1=C(C(=C(C=C1C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,10S,13S,14S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13805721.png)
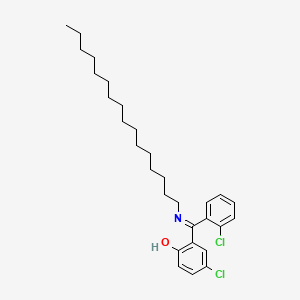

![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
